Dimethyl 1,1-cyclohexanediacetate
Description
It is synthesized via esterification of H₂chda with methanol under acidic or basic conditions, yielding a neutral, lipophilic molecule. While the evidence primarily focuses on H₂chda as a ligand in coordination polymers (e.g., manganese(II) complexes), the dimethyl ester is distinct in its applications, serving as an intermediate in organic synthesis rather than in materials science .
Key structural features include:
- Geminal substitution: The two acetate groups are attached to the same carbon atom on the cyclohexane ring, creating a unique steric and electronic environment.
- Ester functionalization: The replacement of carboxylic acid groups with methyl esters reduces polarity, enhancing solubility in organic solvents.
Properties
Molecular Formula |
C12H20O4 |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
methyl 2-[1-(2-methoxy-2-oxoethyl)cyclohexyl]acetate |
InChI |
InChI=1S/C12H20O4/c1-15-10(13)8-12(9-11(14)16-2)6-4-3-5-7-12/h3-9H2,1-2H3 |
InChI Key |
NOKMZYNKIHUZBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCCCC1)CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
1,1-Cyclohexanediacetic Acid (H₂chda)
H₂chda is the parent diacid of dimethyl 1,1-cyclohexanediacetate. Key differences include:
- Chemical behavior : H₂chda readily forms dianions (chda²⁻) that act as bridging ligands in coordination polymers. For example, in the compound [Mn₁₃(chda)₁₂(H₂O)₄(OH)₂]ₙ·n(nap), chda²⁻ connects manganese(II) ions to form a 3D framework with ferrimagnetic behavior below 2.4 K .
- Applications : H₂chda is pivotal in synthesizing magnetic materials, whereas its esters are used in organic synthesis.
1,1-Cyclohexanediacetic Acid Mono Methyl Ester (CAS 60142-94-1)
This monoester is synthesized via partial esterification of H₂chda. Compared to the dimethyl ester:
- Reactivity: The monoester retains one free carboxylic acid group, enabling further functionalization (e.g., salt formation or coordination to metals).
- Synthetic utility: It is an intermediate in the synthesis of pharmaceuticals and complex organic molecules, as noted in the Stymiest et al. (2005) reference .
Structural Isomers (e.g., 1,2- and 1,4-Cyclohexanediacetate Esters)
- Conformation : Geminal substitution in 1,1-esters introduces unique steric strain compared to vicinal substitution.
- Magnetic vs.
Coordination Polymers vs. Esters
The manganese(II)-chda coordination polymer ([Mn₁₃(chda)₁₂(H₂O)₄(OH)₂]ₙ·n(nap)) exemplifies the diacid’s role in materials science:
- Magnetic properties: Exhibits long-range ferrimagnetic order due to non-compensation of Mn(II) magnetic moments in a 3D topology .
- Synthesis: Requires hydrothermal conditions and a naphthalene template to stabilize the 3D structure .
Research Findings and Data Tables
Table 1: Magnetic Properties of Mn(II)-chda Coordination Polymer vs. Dimethyl Ester
Table 2: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point | Solubility |
|---|---|---|---|
| H₂chda | ~188.22 | >200°C | Water, polar solvents |
| This compound | ~228.28 (estimated) | Likely low | Organic solvents |
| Mono Methyl Ester | ~202.23 | Moderate | Partial aqueous |
Preparation Methods
Cyanoacetate Condensation and Hydrolysis
The most extensively documented method for synthesizing dimethyl 1,1-cyclohexanediacetate begins with the condensation of cyclohexanone with cyanoacetate esters. As described in patent CN101475466B, methyl cyanoacetate reacts with cyclohexanone in the presence of ammonia and methanol under cryogenic conditions (-10°C) to form 1,1-cyclohexyl dicyano acid amides. This intermediate undergoes sequential hydrolysis and decarboxylation to yield 1,1-cyclohexanediacetic acid, which is subsequently esterified to the dimethyl ester.
The reaction proceeds via a nucleophilic addition-elimination mechanism. Ammonia deprotonates methyl cyanoacetate, generating a nucleophilic enolate that attacks the carbonyl carbon of cyclohexanone. The resulting adduct undergoes dehydration to form the dicyano compound. This step achieves a yield of 93.67–94.15% under optimized conditions.
Hydrolysis and Decarboxylation
The dicyano intermediate is hydrolyzed in two stages. Initial treatment with dilute sulfuric acid (100–160°C) converts nitrile groups to carboxylic acids via intermediate amide formation. Subsequent heating with concentrated sulfuric acid (160–185°C) induces decarboxylation, releasing carbon dioxide and yielding 1,1-cyclohexanediacetic acid. This step is critical for eliminating byproducts such as cyanide gases, which are carefully managed through controlled temperature and venting.
Acid Concentration and Temperature Effects
Higher sulfuric acid concentrations (80%) and temperatures above 160°C improve decarboxylation efficiency. For example, Example 2 of the patent reports a 92.12% yield of 1,1-cyclohexanediacetic acid when using 80% sulfuric acid at 170°C. However, excessive temperatures (>185°C) risk side reactions, including over-oxidation or ring-opening of the cyclohexane backbone.
Process Optimization and Variants
Solvent and Catalyst Modifications
The choice of solvent significantly impacts reaction efficiency. Methanol is preferred in the initial condensation step due to its polarity and low cost, but ethanol has been tested as an alternative. Patent Example 3 substitutes methanol with ethanol, achieving a comparable yield of 93.67% for the dicyano intermediate. Catalytic ammonia is maintained at 10.5g per 25g of cyclohexanone to ensure sufficient enolate formation without excessive byproducts.
Temperature and Time Parameters
Key temperature ranges for each stage include:
| Reaction Stage | Temperature Range | Duration | Yield Impact |
|---|---|---|---|
| Cyanoacetate condensation | -10°C to 25°C | 48 hours | High yield (94%) |
| Hydrolysis (stage 1) | 100–160°C | 3.5 hours | Completes nitrile hydrolysis |
| Decarboxylation (stage 2) | 160–185°C | 30 minutes | Maximizes CO₂ elimination |
Prolonged incubation during the condensation step (e.g., 48 hours) ensures complete cyclization, while shorter durations reduce yields by 15–20%.
Comparative Analysis of Patent Examples
The following table summarizes yields from selected examples in CN101475466B:
| Example | Solvent | H₂SO₄ Concentration | Temperature | Yield (1,1-cyclohexanediacetic acid) |
|---|---|---|---|---|
| 1 | Methanol | 80% | 170°C | 92.12% |
| 2 | Methanol | 80% | 180°C | 86.73% |
| 3 | Ethanol | 80% | 170°C | 89.45% |
Higher temperatures (>180°C) in Example 2 slightly reduce yield due to side reactions, whereas ethanol in Example 3 shows marginally lower efficiency compared to methanol .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing dimethyl 1,1-cyclohexanediacetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via acetalization or esterification reactions. For example, analogous acetals like 1,1-dimethoxyhexane are synthesized by reacting aldehydes with methanol under acidic catalysis (e.g., sulfuric acid) under reflux to remove water . For this compound, similar conditions may apply, but the choice of catalyst (e.g., p-toluenesulfonic acid), solvent polarity, and temperature optimization are critical. Continuous flow reactors can enhance efficiency in scaled-up syntheses .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodology :
- NMR : Analyze proton environments using -NMR (e.g., methyl ester groups at ~3.6 ppm, cyclohexane protons in the 1.0–2.0 ppm range) and -NMR for carbonyl carbons (~170 ppm) .
- IR : Confirm ester C=O stretches near 1740 cm and C-O stretches at 1200–1100 cm.
- MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., CHO, exact mass 200.1049) and fragmentation patterns .
Q. What are the key thermodynamic properties (e.g., boiling point, stability) of this compound under experimental conditions?
- Methodology : Compare with structurally similar compounds like 1,1-dimethylcyclopropane (boiling point ~40°C) and cyclohexane derivatives. Thermogravimetric analysis (TGA) can assess thermal stability, while differential scanning calorimetry (DSC) measures phase transitions .
Advanced Research Questions
Q. How does this compound perform as a ligand or precursor in coordination chemistry?
- Methodology : Studies on manganese(II) 1,1-cyclohexanediacetate complexes demonstrate its utility in forming ferrimagnetic materials. Synthesize metal complexes by refluxing the diester with metal salts (e.g., MnCl) in ethanol/water, and characterize magnetic properties using SQUID magnetometry .
Q. What computational methods (DFT, MD) are suitable for modeling the conformational flexibility and reactivity of this compound?
- Methodology :
- DFT : Calculate ground-state geometries, HOMO/LUMO energies, and reaction pathways (e.g., ester hydrolysis) using Gaussian or ORCA software. Compare with experimental IR/NMR data .
- MD Simulations : Study solvent interactions (e.g., in DMSO or THF) and diffusion coefficients using GROMACS .
Q. How can contradictions in reported synthetic yields or catalytic activity be resolved through mechanistic studies?
- Methodology :
- Kinetic Analysis : Monitor reaction progress via in situ FTIR or HPLC to identify rate-limiting steps.
- Isotope Labeling : Use -labeled water or alcohols to trace hydrolysis/transesterification pathways .
- Controlled Experiments : Vary catalyst loading, solvent polarity, and steric effects to isolate contributing factors .
Analytical and Safety Considerations
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodology :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
- Implement engineering controls (e.g., scrubbers) if airborne concentrations exceed NIOSH guidelines .
- Store in inert atmospheres to prevent hydrolysis or oxidation .
Q. How can chromatographic methods (HPLC, GC) be optimized for purity analysis of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
